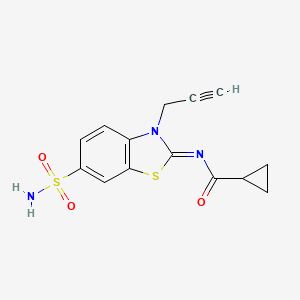
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as PBTZ169, is a synthetic compound that has shown potential as a new drug candidate for the treatment of tuberculosis. This compound was first synthesized in 2014 and has since been the subject of several scientific studies. In
Mecanismo De Acción
The exact mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is not fully understood. However, studies have suggested that this compound targets the energy metabolism of M. tuberculosis by inhibiting the enzyme ATP synthase. This inhibition leads to a decrease in ATP production, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In addition, studies have demonstrated that this compound has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide in lab experiments is its potent activity against drug-resistant strains of M. tuberculosis. In addition, this compound has been shown to have synergistic activity with other anti-tuberculosis drugs, which could lead to the development of more effective combination therapies. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which could hinder the development of more targeted therapies.
Direcciones Futuras
There are several future directions for the study of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more targeted therapies. Another direction is to conduct in vivo studies to further evaluate the safety and efficacy of this compound. In addition, studies could be conducted to investigate the potential of this compound as a treatment for other bacterial infections. Finally, studies could be conducted to investigate the potential of this compound as a lead compound for the development of new anti-tuberculosis drugs.
Métodos De Síntesis
The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide involves a multi-step process that includes the reaction of 2-aminothiophenol with propargyl bromide to form 3-prop-2-ynylthiophene. This intermediate is then reacted with 2-bromoacetophenone to form 3-(2-bromoacetyl)-3-prop-2-ynylthiophene. The final step involves the reaction of this intermediate with cyclopropanecarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) of less than 0.1 μM against drug-resistant strains of M. tuberculosis. In addition, this compound has been shown to have synergistic activity with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
Propiedades
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-2-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9-3-4-9/h1,5-6,8-9H,3-4,7H2,(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAYUECPZYMBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)
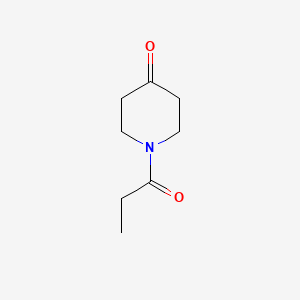
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2622836.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)
![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[6-methoxy-3-(phenylsulfonyl)-4-quinolyl]amine](/img/structure/B2622843.png)
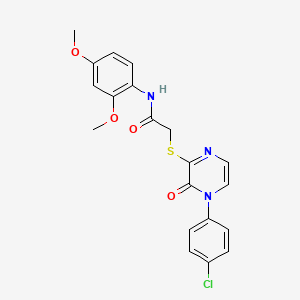
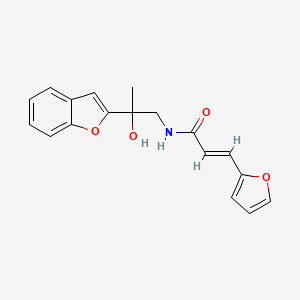
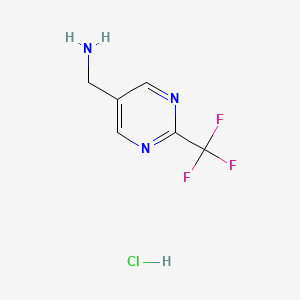
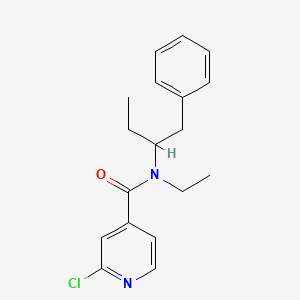
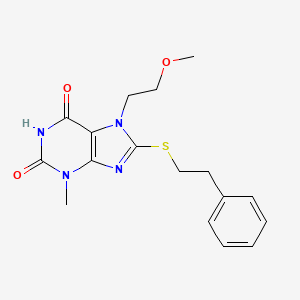
amine](/img/structure/B2622852.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate](/img/structure/B2622854.png)